molecular formula C11H8BrNO3 B3051385 N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide CAS No. 33404-13-6

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B3051385
CAS No.: 33404-13-6
M. Wt: 282.09 g/mol
InChI Key: YUCWHDKEYMEEMS-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (CAS 33404-13-6) is a high-purity brominated coumarin derivative serving as a critical intermediate in pharmaceutical research and development. This compound features a molecular formula of C11H8BrNO3 and a molecular weight of 282.09 . Its core structure integrates the acetamide-linked coumarin scaffold, which is recognized in medicinal chemistry for enabling key interactions with biological targets. This compound holds significant research value in the design and synthesis of selective enzyme inhibitors. Specifically, hybrid molecules incorporating this acetamide-coumarin scaffold have demonstrated potent activity as aldose reductase (ALR2) inhibitors . Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a promising therapeutic strategy for preventing and treating diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts . The bromine substitution at the 6th position of the coumarin ring allows for further structural modifications, enabling researchers to explore structure-activity relationships and enhance binding affinity and selectivity in the enzyme's active site, often in conjunction with NADPH . Beyond diabetic complication research, the coumarin core is a privileged structure in antibacterial development . Coumarin derivatives are extensively investigated for their broad biological activities, and the incorporation of an acetamide moiety at the C-3 position is a common strategy to develop novel anti-infective agents with enhanced efficacy . This makes this compound a versatile building block for synthesizing new compounds aimed at combating multidrug-resistant bacterial pathogens. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(6-bromo-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWHDKEYMEEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308027
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
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Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33404-13-6
Record name 33404-13-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

The synthesis of the this compound scaffold, often beginning with the creation of its key precursor 3-acetyl-6-bromo-2H-chromen-2-one, can be achieved through various methodologies, ranging from conventional multi-step reactions to modern, environmentally conscious protocols.

The conventional and most widely adopted method for synthesizing the 6-bromo-3-acetylcoumarin core is a multi-step process that begins with a Knoevenagel condensation. nih.gov

Step 1: Knoevenagel Condensation: The synthesis initiates with the condensation of 5-bromosalicylaldehyde (B98134) and ethyl acetoacetate. This reaction is typically catalyzed by a base, such as piperidine, and is conducted in a solvent like ethanol (B145695). The mixture is heated, often around 50°C, for several hours to yield 3-acetyl-6-bromo-2H-chromen-2-one. nih.gov This intermediate is a crucial building block for the target acetamide (B32628) and its subsequent derivatives. The reaction can be quenched with water, and the product is often extracted with an organic solvent like ethyl acetate (B1210297), yielding a solid product upon concentration. nih.gov

Step 2: Bromination of the Acetyl Group: To facilitate further reactions, particularly for creating thiazole (B1198619) derivatives, the acetyl group of 3-acetyl-6-bromo-2H-chromen-2-one is often brominated. This is achieved by treating the compound with bromine in a solvent such as dichloromethane (B109758) at a low temperature (e.g., in an ice bath). This reaction yields 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one, another pivotal intermediate. nih.gov

Step 3: Formation of the Acetamide: The conversion to the final this compound from a suitable precursor, such as a 3-aminocoumarin (B156225) derivative, would typically involve acetylation with acetic anhydride (B1165640) or acetyl chloride. The synthesis of the 3-aminocoumarin precursor itself can be achieved through various methods, including the reduction of a 3-nitrocoumarin (B1224882) or the reaction of 4-hydroxycoumarin (B602359) with specific reagents. mdpi.com

The table below summarizes a typical conventional synthesis for a key precursor.

StepReactantsCatalyst/ReagentsProductYield
15-bromosalicylaldehyde, Ethyl acetoacetatePiperidine, Ethanol3-acetyl-6-bromo-2H-chromen-2-one82% nih.gov
23-acetyl-6-bromo-2H-chromen-2-oneBromine, Dichloromethane3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one84% nih.gov

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of coumarin (B35378) derivatives. These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Ultrasonic Irradiation: One-pot, three-component reactions for synthesizing coumarin-linked thiazoles have been developed using ultrasonic irradiation. frontiersin.org This technique can significantly accelerate reaction rates and often leads to higher yields compared to conventional heating. For instance, the synthesis of thiazole derivatives from an acetylcoumarin synthon, a hydrazonoyl halide, and thiosemicarbazide (B42300) can be efficiently carried out in a water bath at 50°C under ultrasonic conditions. frontiersin.org

Eco-Friendly Catalysts: The use of biodegradable and reusable catalysts is a cornerstone of green synthesis. Chitosan-grafted poly(vinylpyridine) has been employed as an effective and eco-friendly catalyst in the three-component synthesis of coumarin-thiazole hybrids. frontiersin.org

Microwave Irradiation: Microwave-assisted synthesis is another green technique that has been successfully used to prepare coumarin derivatives. semanticscholar.orgnih.gov This method provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields. For example, the synthesis of coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones has been achieved via microwave irradiation in DMF without a catalyst. nih.gov

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of the target compound and its derivatives relies on several key precursor and intermediate molecules. The proper preparation of these compounds is critical for the success of subsequent chemical transformations.

5-Bromosalicylaldehyde: This is the primary starting material that provides the benzene (B151609) ring and the phenolic hydroxyl group necessary for the formation of the coumarin lactone ring. It also incorporates the essential bromine atom at what will become the 6-position of the coumarin scaffold. nih.gov

Ethyl Acetoacetate: This β-ketoester is the reactant that builds the heterocyclic part of the coumarin ring during the initial condensation reaction, providing the carbon atoms for positions 2, 3, and 4, as well as the initial acetyl group at position 3. nih.gov

3-Acetyl-6-bromo-2H-chromen-2-one: As the direct product of the Knoevenagel condensation, this is arguably the most important intermediate. nih.govnih.gov Its acetyl group is a versatile functional handle that can be modified to create a wide array of derivatives, including the target acetamide, as well as precursors for thiazole and thiadiazole rings. nih.govresearchgate.net

2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide: This thiosemicarbazone derivative is formed by the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with thiosemicarbazide. It is a key intermediate specifically for the synthesis of thiazole and thiadiazole derivatives. nih.govresearchgate.net

Derivatization Strategies Utilizing the this compound Scaffold

The 6-bromo-coumarin scaffold is a valuable platform for synthesizing a variety of heterocyclic compounds. The functional groups at the 3-position are readily transformed into different rings, most notably thiazoles and thiadiazoles.

Thiazole rings are commonly appended to the 3-position of the coumarin core, often through the well-established Hantzsch thiazole synthesis or related methods. nih.govsemanticscholar.org

Hantzsch Synthesis: A common pathway involves the reaction of a 3-(bromoacetyl)coumarin (B1271225) intermediate with a thioamide or thiourea (B124793) derivative. semanticscholar.orgnih.gov The α-halo ketone (the bromoacetyl group) reacts with the sulfur nucleophile, followed by cyclization and dehydration to form the thiazole ring. This method has been used to prepare a wide range of substituted 2-aminothiazolylcoumarins. semanticscholar.org

From Thiosemicarbazones: An alternative and highly effective route involves the reaction of the intermediate 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with various hydrazonoyl chlorides in ethanol. This reaction proceeds under reflux and produces the corresponding thiazole derivatives in good yields. nih.govresearchgate.net This approach allows for the introduction of diverse substituents onto the thiazole ring.

The table below details examples of synthesized thiazole derivatives.

Precursor 1Precursor 2ProductMethod
3-(Bromoacetyl)coumarinThiourea3-(2-Aminothiazol-4-yl)-2H-chromen-2-oneHantzsch Synthesis semanticscholar.org
2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamideHydrazonoyl ChloridesN-Aryl-5-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidenehydrazono)-4-imino-thiazolidin-2-one derivativesReflux in Ethanol nih.govresearchgate.net
3-Acetyl-6-methyl-2H-chromen-2-oneThiosemicarbazide, Hydrazonoyl HalidesThiazole-linked coumarin derivativesUltrasonic Irradiation frontiersin.org

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives linked to the coumarin scaffold is another important derivatization strategy. These syntheses often proceed through cyclization reactions involving intermediates that contain a thiocarbonyl group.

A prevalent method involves the reaction of methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate with various hydrazonoyl chlorides. researchgate.net This reaction is typically carried out in ethanol with a base like triethylamine (B128534) and results in the formation of 5-hydrazono-4,5-dihydro-1,3,4-thiadiazole derivatives. nih.govresearchgate.net The structure of these products can be confirmed through spectral analysis and, in some cases, by alternative synthesis routes. researchgate.net

The table below outlines examples of synthesized thiadiazole derivatives.

Precursor 1Precursor 2Product Example
Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioateC-ethoxycarbonyl-N-phenylhydrazonoyl chlorideEthyl 5-((1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate researchgate.net
Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioateN-phenyl-2-oxopropane-hydrazonoyl chloride5-((1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-N,4-diphenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide researchgate.net

Preparation of Pyrazole (B372694) and Pyrazolo-Fused Analogues

The synthesis of pyrazole and its fused analogues from 3-acylcoumarin precursors is a well-established strategy in heterocyclic chemistry. The reaction of 3-acetyl-6-bromocoumarin (B182494) with various hydrazine (B178648) derivatives is a common and effective method for constructing pyrazole-containing coumarin derivatives.

For instance, the reaction of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, which is derived from 3-acetyl-6-bromocoumarin, with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in ethanol leads to the formation of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one and 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, respectively. mdpi.com This transformation underscores the utility of the enaminone intermediate as a versatile building block for pyrazole synthesis.

Furthermore, the reaction of 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide with hydrazine hydrate in boiling ethanol results in the formation of 4-(6-bromo-2-oxo-2H-chromen-3-yl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. mdpi.com This demonstrates a pathway to more complex, fused heterocyclic systems. A review of the chemical reactivity of 3-acyl(aroyl)coumarins highlights their role as pivotal intermediates in the synthesis of various heterocyclic systems, including pyrazoles. acgpubs.org

A multi-component reaction involving 3-(bromoacetyl)coumarin derivatives, acetylacetone, and hydrazine hydrate in refluxing ethanol provides a one-pot synthesis of 3,5-dimethylpyrazole (B48361) derivatives. nih.gov This approach showcases the efficiency of multi-component strategies in rapidly building molecular complexity.

Table 1: Synthesis of Pyrazole Derivatives from 6-Bromocoumarin Precursors This table is interactive and can be sorted by clicking on the column headers.

Starting Material Reagent(s) Product Reference
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one Hydrazine hydrate 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one mdpi.com
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one Phenylhydrazine 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one mdpi.com
4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide Hydrazine hydrate 4-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one mdpi.com
3-(Bromoacetyl)coumarin Acetylacetone, Hydrazine hydrate 3,5-Dimethylpyrazole derivative nih.gov

Incorporation into Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. The this compound scaffold is a suitable candidate for incorporation into such hybrid architectures, leveraging the biological activities associated with the coumarin nucleus.

One approach to creating these hybrid molecules involves linking the coumarin moiety to another heterocyclic system via an acetamide bridge. For example, a series of novel coumarin-1,2,3-triazole-acetamide hybrids have been synthesized and characterized. nih.gov While this specific study does not use the 6-bromo substituted coumarin, the synthetic strategy is broadly applicable. The synthesis typically involves the preparation of a coumarin-containing acetamide which is then linked to another molecular fragment, in this case, a triazole. These hybrid molecules have been investigated for their potential as inhibitors of various metabolic enzymes. nih.gov

Another example involves the synthesis of coumarin-amino acid hybrids, where mono-, di-, and tri-peptide derivatives are linked to a coumarin scaffold. nih.gov These hybrids have been evaluated for their anticancer activities. The synthesis often proceeds through an azide-coupling method from a corresponding hydrazide precursor. nih.gov The acetamide linkage in this compound provides a functional handle that could be similarly exploited to connect to other molecular entities.

Table 2: Examples of Coumarin-Based Hybrid Molecules with an Acetamide Linker This table is interactive and can be sorted by clicking on the column headers.

Coumarin Component Linked Heterocycle/Moiety Synthetic Strategy Potential Application Reference
Coumarin 1,2,3-Triazole Click Chemistry Enzyme Inhibition nih.gov
Coumarin Amino acid/Peptide Azide-coupling Anticancer nih.gov

Other Heterocyclic Annulations and Substitutions

The reactive nature of the 3-acyl group in 6-bromocoumarin precursors facilitates a variety of other heterocyclic annulation and substitution reactions, leading to a diverse range of fused and linked heterocyclic systems.

The reaction of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with various heterocyclic amines can lead to the formation of fused pyrimidine (B1678525) systems. For instance, its reaction with aminopyrazole derivatives can yield pyrazolo[1,5-a]pyrimidine (B1248293) structures. mdpi.com Similarly, reactions with other amino-heterocycles can produce tetrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines. mdpi.com

Furthermore, 3-(bromoacetyl)coumarins are versatile precursors for a range of heterocyclic systems. nih.gov They can undergo reactions to form imidazoles, thiazoles, and triazoles. For example, a one-pot, three-component reaction of 3-(bromoacetyl)coumarin, ammonium (B1175870) thiocyanate, and a primary amine can yield substituted imidazole (B134444) derivatives. nih.gov The reaction of 3-(bromoacetyl)coumarin with 2-amino-4-methylpyridine (B118599) under neat and catalyst-free conditions results in the formation of a 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one. nih.gov

These reactions highlight the broad utility of 3-substituted-6-bromocoumarins in the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. acgpubs.orgbohrium.com

Table 3: Examples of Other Heterocyclic Systems Synthesized from 6-Bromocoumarin Precursors This table is interactive and can be sorted by clicking on the column headers.

Starting Material Reagent(s) Resulting Heterocyclic System Reference
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one 3-Amino-5-phenyl-1H-pyrazole Pyrazolo[1,5-a]pyrimidine mdpi.com
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one 5-Amino-1H-tetrazole Tetrazolo[1,5-a]pyrimidine mdpi.com
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one 2-Aminopyridine Pyridol[1,2-a]pyrimidine mdpi.com
3-(Bromoacetyl)coumarin 2-Amino-4-methylpyridine Imidazo[1,2-a]pyridine nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the coumarin (B35378) ring system typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The chemical shifts and splitting patterns of these protons are influenced by their position on the ring and the electronic effects of the substituents, namely the bromine atom and the acetamido group. The singlet for the proton at the C4 position is a key identifier for 3-substituted coumarins. The protons of the acetamido group, specifically the methyl and the amide N-H protons, also give rise to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the lactone and the amide functional groups are typically observed at the most downfield chemical shifts. The carbons of the aromatic ring appear in the intermediate region of the spectrum, with their precise chemical shifts being sensitive to the electronic nature of the attached substituents. The upfield region of the spectrum contains the signal for the methyl carbon of the acetamide (B32628) group.

Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5SingletH-4
~7.8DoubletH-5
~7.6Doublet of doubletsH-7
~7.4DoubletH-8
~9.5SingletN-H (amide)
~2.2Singlet-CH₃ (acetamide)

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~169C=O (acetamide)
~160C-2 (lactone C=O)
~152C-8a
~139C-4
~132C-7
~129C-5
~120C-4a
~119C-3
~118C-8
~116C-6
~24-CH₃ (acetamide)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent bands in the spectrum are associated with the carbonyl stretching vibrations. The lactone carbonyl group (C=O) of the coumarin ring typically exhibits a strong absorption band in the region of 1700-1750 cm⁻¹. The amide carbonyl group of the acetamido substituent also gives a strong absorption band, usually found between 1630 and 1695 cm⁻¹. The presence of two distinct carbonyl bands is a clear indication of both the lactone and amide functionalities.

Other significant absorption bands include the N-H stretching vibration of the amide group, which appears as a medium to strong band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide can be found in the 1200-1350 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (amide)
~3080MediumAromatic C-H stretch
~1720Strong, sharpC=O stretch (lactone)
~1680Strong, sharpC=O stretch (amide I)
~1610, 1550MediumC=C stretch (aromatic)
~1540MediumN-H bend (amide II)
~1250MediumC-O stretch (lactone)
~680MediumC-Br stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural stability.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

The fragmentation pattern provides further structural information. Common fragmentation pathways for coumarin derivatives involve the loss of carbon monoxide (CO) from the lactone ring. For this compound, fragmentation may also occur at the acetamido side chain, leading to the loss of an acetyl group or the entire acetamide moiety. The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
282/284[M]⁺ (Molecular ion)
240/242[M - CH₂CO]⁺
212/214[M - CH₂CO - CO]⁺
184/186[M - CH₂CO - 2CO]⁺
43[CH₃CO]⁺

X-ray Crystallography for Solid-State Structural Elucidation

A crystallographic study of this compound would be expected to reveal a nearly planar coumarin ring system. The acetamido substituent at the 3-position would likely exhibit some degree of rotation around the C3-N bond. The crystal packing would be influenced by intermolecular hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen atoms as acceptors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice. The presence of the bromine atom might also lead to halogen bonding interactions. Such a study would provide the most accurate and detailed picture of the molecule's solid-state conformation and its supramolecular assembly. Studies on similar molecules, such as N-(6-Bromo-methyl-2-pyridyl)acetamide, have shown the importance of N-H···O, C-H···Br, and C-H···N hydrogen bonds in forming the crystal structure. nih.gov

Biological Activity and Mechanistic Investigations of N 6 Bromo 2 Oxo 2h Chromen 3 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide, a member of the coumarin (B35378) family, has been the subject of various enzymatic studies to determine its potential as an inhibitor of several key enzymes implicated in a range of diseases. The core structure of this compound, featuring a brominated coumarin ring linked to an acetamide (B32628) group, provides a unique scaffold for interacting with enzyme active sites. Research has primarily focused on its effects on cholinesterases, aldose reductase, cyclin-dependent kinase 4, and carbonic anhydrases.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on structurally similar coumarin-based acetamides provides significant insights into its potential inhibitory mechanisms.

Studies on various cholinesterase inhibitors have identified different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. For instance, the alkaloid juliflorine (B1220768) has been shown to be a non-competitive inhibitor of both AChE and BChE. uq.edu.au In a study on substituted acetamide derivatives, compound 8c was identified as a mixed-type BChE inhibitor. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit mixed-type inhibition kinetics towards cholinesterases. This mode of inhibition is advantageous as its effectiveness is not solely dependent on competing with the substrate for binding to the active site.

The active site of acetylcholinesterase contains a narrow gorge with two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. nih.gov The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in the allosteric modulation of catalysis and is implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govnih.gov

Dual-binding site inhibitors, which interact with both the CAS and PAS, are of significant therapeutic interest. Molecular docking studies of potent acetylcholinesterase inhibitors with a 2-(2-oxo-2H-chromen-4-yl)acetamide scaffold have demonstrated this dual-binding capability. nih.gov In these models, the coumarin moiety typically occupies the peripheral anionic site, forming π-π interactions with key amino acid residues like Trp278. nih.gov The acetamide portion and its substituents can then extend into the gorge, interacting with residues at the catalytic anionic site, such as Trp83, and other residues along the gorge like Phe330. nih.gov This dual interaction can lead to potent inhibition and may also interfere with amyloid-β aggregation. nih.gov It is therefore hypothesized that this compound would adopt a similar binding mode, with the bromo-coumarin core interacting with the PAS and the acetamide group targeting the CAS.

Table 1: Cholinesterase Inhibition Data for Selected Compounds

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
Compound 8c (an acetamide derivative) BChEMixed-type3.94-
Juliflorine AChENon-competitive0.420.4
Juliflorine BChENon-competitive0.120.1
Compound 5a (a 2-(2-oxo-2H-chromen-4-yl)acetamide) AChENon-competitive0.04-

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications. openmedicinalchemistryjournal.comnih.gov Therefore, ALR2 inhibitors are being investigated as potential therapeutic agents.

While specific data for this compound is not available, studies on other acetamide derivatives have shown promising ALR2 inhibitory activity. For example, a series of rhodanine-3-acetamide derivatives demonstrated significant inhibition of both aldehyde reductase (ALR1) and aldose reductase (ALR2). nih.gov In this series, compounds 3a and 3f were more active against ALR2 than the standard drug sulindac, with IC50 values of 0.25 µM and 0.12 µM, respectively. nih.gov Molecular docking studies of these compounds revealed key interactions within the ALR2 active site, such as π-π interactions with residues like Tyr50 and Trp22. nih.gov Another study on thiosemicarbazone derivatives identified compound 3c as a strong and selective inhibitor of ALR2 with an IC50 value of 1.42 µM. semanticscholar.org The selectivity for ALR2 over ALR1 is crucial, as ALR1 plays a role in detoxifying harmful aldehydes. openmedicinalchemistryjournal.com The acetamide moiety in these compounds is often crucial for establishing key interactions within the enzyme's active site.

Table 2: Aldose Reductase (ALR2) Inhibition Data for Selected Acetamide Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound 3a (rhodanine-3-acetamide derivative) ALR20.25
Compound 3f (rhodanine-3-acetamide derivative) ALR20.12
Compound 3c (thiosemicarbazone derivative) ALR21.42

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle. nih.gov CDK4, in complex with cyclin D, controls the progression of the cell from the G1 phase to the S phase. nih.govnih.gov Dysregulation of the CDK4/cyclin D pathway is a common feature in many cancers, making CDK4 an attractive target for anticancer drug development. nih.govmdpi.com

Currently, there is a lack of specific research data on the inhibition of CDK4 by this compound or its direct derivatives. The approved CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are structurally distinct from this coumarin-based compound. nih.govnih.gov These inhibitors function by competing with ATP for binding to the kinase domain of CDK4/6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest. nih.gov While the coumarin scaffold is present in some kinase inhibitors, dedicated studies are required to determine if this compound possesses any affinity for and inhibitory activity against CDK4.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.com

Coumarins have been identified as a class of carbonic anhydrase inhibitors. nih.gov A study on a series of 6-substituted-2-oxo-2H-chromene-3-carboxamides, which are structurally related to this compound, demonstrated their potential as selective inhibitors of tumor-associated CA isoforms IX and XII. nih.gov For instance, the compound 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (9c) was synthesized and evaluated in this context. nih.govchemrxiv.org Another study on dihydroxycoumarin compounds also reported their inhibitory effects on cytosolic carbonic anhydrases I and II. nih.govresearchgate.net The inhibitory activity of these coumarin derivatives is influenced by the substitution pattern on the coumarin ring.

Table 3: Carbonic Anhydrase Inhibition Data for Selected Coumarin Derivatives

CompoundTarget EnzymeInhibition TypeIC50 (mM)
MPC (a dihydroxycoumarin) hCA-I-0.837
MPC (a dihydroxycoumarin) hCA-II-0.320

Lipoxygenase Inhibition Mechanisms

Research into the lipoxygenase (LOX) inhibitory potential of coumarin derivatives has identified promising activity within this class of compounds. While direct mechanistic studies on this compound are not extensively detailed in the available literature, investigations into structurally similar analogs provide valuable insights. The bromine substituent at the 6-position of the coumarin ring appears to contribute positively to the inhibitory effect. nih.gov

Studies on a series of substituted methyl 2-oxo-2H-chromene-3-carboxylates and their ethyl ester counterparts have demonstrated significant inhibition of soybean lipoxygenase. Notably, compounds bearing a bromine atom at the C-6 position, such as methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, have shown potent activity. nih.gov The mechanism of lipoxygenase inhibition by many coumarin derivatives is often attributed to their antioxidant and radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. nih.gov The acetamide group at the 3-position of the coumarin ring in this compound could further influence its inhibitory profile through additional interactions with the enzyme's active site.

Table 1: Lipoxygenase Inhibition by 6-Bromo-2-oxo-2H-chromene Derivatives

CompoundInhibition (%)
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate85.1
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate55.2
6-bromo-2-oxo-2H-chromene-3-carbonitrile84.8

Data sourced from a study on soybean LOX-3 inhibition. nih.gov

HIV-1 Enzyme Inhibition (Reverse Transcriptase, Integrase)

The coumarin scaffold has been a subject of interest in the development of inhibitors for key HIV-1 enzymes, namely reverse transcriptase (RT) and integrase (IN). While specific studies focusing on this compound are limited, the broader class of coumarin derivatives has shown potential in this therapeutic area.

Reverse Transcriptase (RT) Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a critical component of antiretroviral therapy. nih.gov The development of novel NNRTIs is driven by the emergence of drug-resistant viral strains. While direct evidence for this compound as an HIV-1 RT inhibitor is not prominent in the literature, the general structural features of coumarins make them viable candidates for exploration in this context.

Integrase (IN) Inhibition: HIV-1 integrase is another essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov This enzyme has no human counterpart, making it an attractive target for antiviral drug design. nih.govnih.gov Research has explored various heterocyclic compounds as potential IN inhibitors. Although studies on 2-[7-(fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles, which contain a chromene core, did not show significant inhibition, the broader potential of the coumarin scaffold continues to be investigated. journal-vniispk.ru The specific contribution of the 6-bromo and 3-acetamide substitutions of this compound to integrase inhibition warrants further investigation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. nih.gov These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The core structure of many HDAC inhibitors often features a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While a wide variety of chemical scaffolds have been explored for HDAC inhibition, there is currently a lack of specific research data on the activity of this compound or its closely related derivatives as HDAC inhibitors. The potential for the coumarin ring system to act as a scaffold in the design of novel HDAC inhibitors remains an area for future scientific exploration.

Antimicrobial Research Applications

Antibacterial Activity and Spectrum of Action

Derivatives of this compound have been investigated for their antibacterial properties. Studies on related compounds have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, the precursor molecule, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, has been utilized to synthesize various heterocyclic derivatives that exhibit notable antibacterial effects. semanticscholar.org

Specifically, certain synthesized derivatives have shown strong inhibitory activity against Enterococcus faecalis, a Gram-positive bacterium, and Pseudomonas aeruginosa, a Gram-negative bacterium. semanticscholar.org The antibacterial efficacy of these coumarin-based compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. Further research into N-substituted acetamide derivatives of coumarins has also indicated their potential as valuable bacterial inhibitors. indexcopernicus.com

Table 2: Antibacterial Activity of a Derivative of 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one

Bacterial StrainActivity
Enterococcus faecalis (Gram-positive)Strong Inhibition
Pseudomonas aeruginosa (Gram-negative)Strong Inhibition

Activity based on in-vitro screening of a synthesized 1,3,4-thiadiazine derivative. semanticscholar.org

Antifungal Activity and Efficacy

The antifungal potential of coumarin derivatives has been an active area of research. While direct studies on the antifungal efficacy of this compound are not extensively documented, related acetamide derivatives have shown promising results against various fungal pathogens. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also display activity against Aspergillus species. nih.gov

Furthermore, investigations into other acetamide-containing compounds have demonstrated significant antifungal activity. For instance, 2-Bromo-N-phenylacetamide has shown excellent efficacy against Candida glabrata, with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum fungicidal concentration (MFC) ranging from 32-64 µg/mL, indicating a predominantly fungicidal effect. unal.edu.co These findings suggest that the acetamide moiety, in conjunction with various heterocyclic scaffolds including the 6-bromocoumarin core, could be a key pharmacophore for antifungal activity.

**Table 3: Antifungal Activity of 2-Bromo-N-phenylacetamide against *Candida glabrata***

ParameterConcentration (µg/mL)
Minimum Inhibitory Concentration (MIC)16
Minimum Fungicidal Concentration (MFC)32-64

Data from in vitro evaluation against oral cavity isolates of C. glabrata. unal.edu.co

Biofilm Formation Inhibitory Potential

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The inhibition of biofilm formation is, therefore, a significant therapeutic strategy. Coumarin derivatives have been explored for their potential to interfere with this process.

Research on new coumarin derivatives has revealed their capacity to inhibit biofilm formation. nih.gov A notable example is a derivative containing the 6-bromo-2-oxo-2H-chromen-3-yl core structure, specifically N-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2-oxo-2H-chromene-6-sulfonamide, which has been synthesized and is under investigation for its biological activities, including biofilm inhibition. nih.gov Additionally, studies on acetamide derivatives, such as 2-(4-bromo phenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide, have shown that these molecules can act as quorum sensing inhibitors, a key mechanism in the regulation of biofilm formation. cabidigitallibrary.org A chloro-substituted derivative of this compound demonstrated significant biofilm inhibition at concentrations as low as 0.1 µg/mL. cabidigitallibrary.org This suggests that the this compound structure holds promise as a scaffold for the development of novel biofilm formation inhibitors.

Antiproliferative and Antitumor Research

The coumarin nucleus is a common scaffold in the design of potential anticancer agents. derpharmachemica.comnih.gov The introduction of a bromine atom at the 6-position of the coumarin ring is a strategy often employed to enhance cytotoxic activity. nih.gov

While direct cytotoxic data for this compound across a wide range of cell lines is not extensively documented in publicly available literature, research on closely related 6-bromo-coumarin derivatives demonstrates significant antiproliferative activity. Various studies have synthesized derivatives from 3-acetyl-6-bromo-2H-chromen-2-one and tested their efficacy against human liver carcinoma cells (HEPG2-1). nih.gov

These studies reveal that modifying the acetyl group at the 3-position with other heterocyclic systems can yield compounds with potent cytotoxicity. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293), thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives incorporating the 6-bromo-coumarin moiety have shown promising activity against the HEPG2-1 cell line, with IC₅₀ values in the low micromolar range. nih.gov One study highlighted a pyrazolo[1,5-a]pyrimidine derivative (7c), a thiazole derivative (23g), and a 1,3,4-thiadiazole derivative (18a) as having IC₅₀ values of 2.70 ± 0.28 µM, 3.50 ± 0.23 µM, and 4.90 ± 0.69 µM, respectively. nih.gov

The consistent anticancer activity observed in these varied derivatives underscores the importance of the 6-bromo-2-oxo-2H-chromen core as a pharmacophore for inducing cancer cell death. This suggests that this compound itself is a strong candidate for cytotoxic activity against these and other cancer cell lines such as MCF-7 (breast), A549 (lung), Hela (cervical), and U87 (glioblastoma), warranting further investigation.

Table 1: Cytotoxicity of Selected 6-Bromo-2-oxo-2H-chromen-3-yl Derivatives Against Liver Cancer Cells (HEPG2-1) Note: The following data is for derivatives of the core structure, not this compound itself.

Compound Class Specific Derivative IC₅₀ (µM) against HEPG2-1 Reference
Pyrazolo[1,5-a]pyrimidine Derivative 7c 2.70 ± 0.28 nih.gov
Thiazole Derivative 23g 3.50 ± 0.23 nih.gov
1,3,4-Thiadiazole Derivative 18a 4.90 ± 0.69 nih.gov
Pyrazole-carboxamide Derivative 12a 8.20 ± 1.54 nih.gov
Isoxazole Derivative 13a 15.3 ± 1.69 nih.gov

The anticancer effects of coumarin derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. While the specific mechanism for this compound has not been detailed, related compounds have been shown to exert their effects through these pathways.

For example, studies on other coumarin-based compounds have demonstrated the ability to arrest the cell cycle at different phases, such as G2/M, preventing cancer cells from dividing and proliferating. This is often accompanied by an increase in the expression of pro-apoptotic proteins and a rise in the population of cells in the sub-G1 phase, which is a hallmark of apoptosis. The ability of coumarins to inhibit DNA replication is another potential mechanism contributing to their antitumor activity. researchgate.net Given these precedents, it is plausible that this compound may also function by inducing apoptosis and inhibiting DNA synthesis in cancer cells.

A key event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (MMP). The loss of MMP can trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating a cascade of events leading to cell death. Many effective anticancer agents act by directly or indirectly causing this mitochondrial depolarization. Although specific studies linking this compound to MMP modulation are not available, this remains a significant potential mechanism of action for any cytotoxic compound within this class and a critical area for future research.

Cancer cells often exhibit a different metabolic state and redox balance compared to normal cells, making them more vulnerable to agents that increase oxidative stress. researchgate.net The generation of reactive oxygen species (ROS) beyond the cell's antioxidant capacity can induce damage to DNA, proteins, and lipids, ultimately leading to apoptosis. researchgate.net Some acetamide derivatives have been investigated for their ability to modulate ROS levels. nih.govmdpi.com The pro-oxidant activity of a compound can be a deliberate therapeutic strategy to selectively kill cancer cells. Investigating whether this compound can elevate intracellular ROS levels would be a crucial step in elucidating its potential anticancer mechanism.

Anti-inflammatory Research Potential

Inflammation is a critical process in the progression of many chronic diseases, including cancer. Both coumarin and acetamide scaffolds are found in molecules with recognized anti-inflammatory properties. nih.govmdpi.comrjptonline.org The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for prostaglandin (B15479496) synthesis at sites of inflammation. rjptonline.org The structural features of this compound suggest it could potentially act as a COX inhibitor. Research on other acetamide derivatives has highlighted their potential as anti-inflammatory agents, making this a promising avenue of investigation for the title compound. nih.govmdpi.com

Antioxidant Research

The ability of a compound to neutralize harmful free radicals is a key aspect of its therapeutic potential. Oxidative stress is implicated in a wide range of pathologies. Coumarin and acetamide derivatives have frequently been reported to possess antioxidant activity. nih.govnih.govmdpi.combrieflands.com The antioxidant capacity of such compounds is often evaluated using in vitro assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.combrieflands.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. Given the established antioxidant profile of related molecules, this compound is hypothesized to possess antioxidant properties that could contribute to a broader beneficial biological profile. nih.govmdpi.com

Antifibrotic Activity

Similarly, the investigation of this compound for antifibrotic activity, particularly in the context of liver fibrosis, is not described in the available research. The scientific community has explored other coumarin derivatives, such as esculetin (B1671247) and fraxetin, for their ability to mitigate fibrotic processes. These studies often focus on the inhibition of hepatic stellate cell (HSC) activation, which is a critical event in the progression of liver fibrosis. The mechanisms investigated for other coumarins include the modulation of inflammatory pathways and the reduction of extracellular matrix deposition. However, without dedicated studies, the potential of this compound to influence these cellular and molecular events remains unknown.

Table 2: Key Markers in Antifibrotic Research of Coumarin Derivatives

MarkerRole in Fibrosis
α-Smooth Muscle Actin (α-SMA)A marker of activated hepatic stellate cells.
Collagen IA major component of the fibrotic scar tissue.
Transforming Growth Factor-β1 (TGF-β1)A key profibrotic cytokine.

This table illustrates common markers used to assess antifibrotic activity in related compounds; specific data for this compound is not available.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide is intrinsically linked to its core structural components, which act as key pharmacophores. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the essential motifs are the coumarin (B35378) nucleus, the acetamide (B32628) side chain at the 3-position, and the bromine atom at the 6-position.

Coumarin Nucleus: The 2H-chromen-2-one core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. chemmethod.comnih.gov This planar, bicyclic system serves as a rigid backbone, positioning the other functional groups in a specific spatial orientation for optimal receptor binding. nih.govresearchgate.net Its ability to form non-covalent bonds, such as π-π stacking and hydrophobic interactions, with various enzymes and receptors is a key determinant of its biological profile. researchgate.netresearchgate.net

Acetamide Group at C-3: The N-acetamide group at the 3-position is a critical functional motif. The presence of an amide linkage introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in a protein's active site. mdpi.commdpi.com Studies on related coumarin-3-carboxamide derivatives have shown that this moiety is essential for various activities, including anticancer and antibacterial effects. researchgate.netnih.gov The acetamide group's flexibility allows it to adopt different conformations, potentially enabling it to fit into various binding pockets.

Bromo Substituent at C-6: The bromine atom at the 6-position of the coumarin ring significantly influences the molecule's electronic and lipophilic properties. Halogen atoms, like bromine, can increase lipophilicity, which may enhance membrane permeability and cellular uptake. nih.gov Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity and selectivity. mazums.ac.ir The presence of a bromo substituent at this position has been reported to enhance the inhibitory activity of coumarin derivatives against enzymes like acetylcholinesterase. nih.gov

Together, these three motifs constitute the primary pharmacophore of this compound, with each component playing a distinct role in molecular recognition and biological function.

Impact of Substituent Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound can be modulated by systematically modifying its core structure. SAR studies on analogous coumarin derivatives provide a framework for predicting how such changes might affect biological activity.

Modifications of the C-6 Substituent: Replacing the bromine atom with other substituents can have a profound impact.

Halogens: Substituting bromine with other halogens (F, Cl, I) would alter the size, electronegativity, and halogen bonding capability, thereby affecting binding affinity. For instance, studies on N-Methyl-D-Aspartate (NMDA) receptor modulators showed that 6,8-diiodo substitution enhanced inhibitory activity compared to bromo-substituted compounds. nih.gov

Modifications of the C-3 Acetamide Side Chain: Alterations to the acetamide group are crucial for tuning activity.

Amide Substitution: Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups can explore additional binding pockets and enhance hydrophobic interactions. Studies on coumarin-3-carboxamides have shown that different N-substituents lead to a wide range of antimicrobial and anticancer activities. researchgate.netnih.gov

Linker Length: Changing the length of the acetamide linker could affect the positioning of the terminal group within the target's active site.

Substitutions at Other Positions: Introducing substituents at other available positions on the coumarin ring (e.g., C-4, C-7, C-8) could further refine the compound's activity profile. Substitutions at these positions are known to be critical for the biological activities of various coumarin derivatives. researchgate.net For example, adding a methyl group at the C-4 position converted an NMDA receptor negative allosteric modulator into a potentiator. nih.gov

The following table summarizes the potential effects of various substituent modifications based on SAR studies of related coumarin compounds.

Position of ModificationType of SubstituentPotential Impact on ActivityReference
C-6Other Halogens (F, Cl, I)Modulate lipophilicity and halogen bonding; may increase or decrease potency. nih.gov
C-6Electron-Donating Groups (-OCH₃)May enhance activity depending on the target. nih.gov
C-6Electron-Withdrawing Groups (-NO₂)Can influence electronic properties and binding interactions. nih.gov
C-3 (Amide N)Alkyl/Aryl GroupsCan explore new hydrophobic pockets and improve potency and selectivity. researchgate.netnih.gov
C-4Methyl GroupCan drastically change the mode of action (e.g., from inhibitor to activator). nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net While specific docking studies for this compound are not extensively reported, analysis of related coumarin derivatives allows for a predictive understanding of its potential interactions.

Docking studies of coumarin derivatives against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX-2), reveal common interaction patterns. nih.govbohrium.comnih.gov The coumarin ring typically anchors the molecule into the active site through hydrophobic and π-π stacking interactions with aromatic residues like tryptophan and tyrosine. nih.govnih.gov

For this compound, the following interactions are plausible:

Hydrogen Bonds: The N-H and C=O groups of the C-3 acetamide moiety are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as serine or arginine. bohrium.com The lactone carbonyl (C=O) of the coumarin ring can also act as a hydrogen bond acceptor. bohrium.com

Hydrophobic Interactions: The benzene (B151609) ring of the coumarin scaffold is expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket.

Halogen Bonding: The C-6 bromine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains, contributing to binding affinity.

π-π Stacking: The aromatic coumarin ring can form π-π stacking interactions with the aromatic rings of residues such as tryptophan, phenylalanine, or tyrosine, which is a common feature in the binding of coumarins to cholinesterases. nih.gov

A study on coumarin-chalcone hybrids as AChE inhibitors showed that the coumarin ring wedges between key residues of the catalytic active site, forming hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govnih.gov It is anticipated that this compound would adopt a similar binding mode, utilizing its key pharmacophoric features to achieve a stable interaction with its biological target.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, reactivity, and stability. thenucleuspak.org.pk Studies on structurally similar compounds like 6-bromo-4-chloro-3-formyl coumarin and 2-oxo-2H-chromen-3-yl acetate (B1210297) offer insights into the electronic properties of this compound. researchgate.netsemanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity. thenucleuspak.org.pk For coumarin derivatives, the charge transfer generally occurs within the molecule, and the HOMO-LUMO gap can be correlated with biological activity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. thenucleuspak.org.pk For this compound, the oxygen atoms of the lactone and acetamide carbonyls would represent regions of negative potential (nucleophilic sites), while the amide proton would be a region of positive potential (electrophilic site). This information is valuable for predicting non-covalent interactions with a protein target.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity and stability. thenucleuspak.org.pk

Non-Linear Optical (NLO) Properties: Calculations of properties like dipole moment and hyperpolarizability can indicate the potential for NLO applications. A study on 6-bromo-4-chloro-3-formyl coumarin revealed that its first-order hyperpolarizability was significantly greater than that of urea, a standard NLO material. researchgate.net

These theoretical calculations help to rationalize the observed biological activities and guide the design of new derivatives with improved electronic properties for enhanced interactions.

ADMET Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital step in early-stage drug discovery to assess the pharmacokinetic profile and potential liabilities of a compound. researchgate.net While specific experimental data for this compound is not available, its ADMET properties can be predicted using computational models based on its structure.

Lipinski's Rule of Five: This rule helps predict the "drug-likeness" of a molecule, particularly its potential for oral bioavailability. The parameters include molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (≤ 5), and hydrogen bond acceptors (≤ 10). Coumarin derivatives often exhibit favorable drug-like properties according to this rule. jchr.orgresearchgate.net

Absorption: Gastrointestinal (GI) absorption is a key parameter. Many coumarin derivatives are predicted to have high GI absorption. researchgate.net

Metabolism: The compound's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes, can be predicted. Some models can identify if the compound is likely to be a substrate or inhibitor of specific CYP isoforms. jchr.org

Toxicity: Computational models can screen for potential toxicity risks, such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.gov

The table below presents a hypothetical ADMET profile for this compound, based on typical predictions for similar coumarin structures.

ADMET PropertyPredicted OutcomeImplication
Molecular Weight~296 g/mol Complies with Lipinski's Rule (< 500)
LogP2.0 - 3.0Complies with Lipinski's Rule (< 5), indicates good lipophilicity
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeationPossibleMay or may not cross the BBB, depending on specific properties
CYP InhibitionPotential inhibitor of some isoformsPossibility of drug-drug interactions
Toxicity RiskLow (based on general coumarin scaffold)Generally considered safe, but specific toxicity needs evaluation

These in silico predictions serve as a valuable guide, highlighting the promising drug-like characteristics of this compound while also indicating areas that require further experimental validation. jchr.orgresearchgate.net

Advanced Research Perspectives and Future Directions

Design Principles for Next-Generation N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide Analogs

The design of next-generation analogs of this compound is guided by the principles of structure-activity relationship (SAR) studies, which aim to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov A key strategy involves scaffold hopping, where the core coumarin (B35378) structure is modified or replaced with other heterocyclic systems to explore new chemical space and intellectual property opportunities. nih.gov

Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in this process. nih.govnih.gov These models help to identify the structural requirements for biological activity by analyzing the physicochemical properties of a series of compounds and their corresponding potencies. benthamdirect.com For instance, contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can provide insights into where steric bulk, electrostatic charge, and hydrophobicity are favored or disfavored for optimal target interaction. benthamdirect.comresearchgate.net This allows for the rational design of novel derivatives with predicted high activity. benthamdirect.com

Key design considerations for next-generation analogs include:

Modification of the Acetamide (B32628) Group: Altering the acetamide side chain can influence hydrogen bonding interactions with target proteins and modulate solubility.

Bioisosteric Replacement: Replacing the bromine atom with other halogens or functional groups can fine-tune the lipophilicity and metabolic stability of the analogs.

Table 1: Design Strategies for this compound Analogs
Design PrincipleObjectiveExample Modification
Structure-Activity Relationship (SAR) Guided ModificationEnhance biological activity and selectivity.Substitution at different positions of the coumarin ring.
Scaffold HoppingExplore new chemical space and develop novel intellectual property.Replacing the coumarin core with other heterocyclic systems.
Computational Modeling (3D-QSAR)Predict the activity of novel analogs and guide rational design.Utilizing CoMFA and CoMSIA to understand structural requirements.
Bioisosteric ReplacementImprove pharmacokinetic properties like metabolic stability.Replacing the bromine atom with other functional groups.

Exploration of Novel Therapeutic and Biological Applications

While the primary therapeutic targets of this compound are being established, the inherent versatility of the coumarin scaffold suggests a broad range of potential applications. mdpi.comnih.gov Chromone (B188151) and coumarin derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. asianpubs.orgnih.govresearchgate.net

Future research will likely focus on screening this compound and its novel analogs against a diverse panel of biological targets. This could uncover new therapeutic uses in areas such as:

Oncology: Coumarin derivatives have shown promise as anticancer agents, and new analogs could be investigated for their efficacy against various cancer cell lines. nih.govrsc.org

Infectious Diseases: The antimicrobial potential of chromone scaffolds could be harnessed to develop new treatments for bacterial and fungal infections. asianpubs.orgderpharmachemica.com

Neurodegenerative Diseases: Some coumarin compounds have exhibited neuroprotective effects, opening avenues for research in conditions like Alzheimer's and Parkinson's disease. rsc.orgresearchgate.net

Inflammatory Disorders: The anti-inflammatory properties of coumarins could be explored for the management of chronic inflammatory conditions. cu.edu.tr

The identification of new biological targets will be crucial for expanding the therapeutic utility of this class of compounds. researchgate.net

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. nih.gov Investigating the synergistic effects of this compound with existing drugs is a promising area of future research. The hybridization of the coumarin moiety with other pharmacophores has emerged as a strategy to enhance therapeutic outcomes. rsc.org

Potential combination strategies include:

Anticancer Combinations: Pairing this compound analogs with established chemotherapeutic agents could enhance tumor cell killing and overcome drug resistance. nih.gov

Antimicrobial Synergy: Combining these compounds with existing antibiotics may broaden their spectrum of activity and combat the rise of multidrug-resistant pathogens.

Anti-inflammatory Adjuvants: Using coumarin derivatives alongside conventional anti-inflammatory drugs could allow for lower doses of each agent, thereby minimizing adverse effects.

Preclinical studies will be essential to identify promising drug combinations and to elucidate the molecular mechanisms underlying any observed synergistic interactions.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize off-target effects of this compound, the development of targeted delivery systems is a critical future direction. Nanoparticle-based drug delivery platforms offer a promising approach to improve the pharmacokinetic profile and target-site accumulation of these compounds. nih.govrsc.org

Various nanocarrier systems could be explored, including:

Solid Lipid Nanoparticles (SLNs): These carriers can enhance the stability and control the release of encapsulated coumarin compounds. nih.gov

Polymeric Nanoparticles: Biocompatible polymers can be used to create nanoparticles that improve the solubility and bioavailability of poorly water-soluble drugs. rsc.orgresearchgate.net

Mitochondria-Targeted Nanoparticles: For certain applications, such as cancer therapy, designing nanoparticles that specifically accumulate in mitochondria can enhance drug efficacy. nih.gov

These delivery systems can be further functionalized with targeting ligands to achieve tissue- or cell-specific delivery, thereby increasing the therapeutic index of this compound and its analogs.

Table 2: Nanoparticle-Based Delivery Systems for Coumarin Derivatives
Nanocarrier SystemKey AdvantagesPotential Application
Solid Lipid Nanoparticles (SLNs)Enhanced stability, controlled release. nih.govSustained drug delivery.
Polymeric NanoparticlesImproved solubility and bioavailability. rsc.orgDelivery of poorly soluble compounds.
Mitochondria-Targeted NanoparticlesSelective accumulation in mitochondria. nih.govTargeted cancer therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chromenone Acetamides

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for chromenone acetamides. mdpi.comastrazeneca.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.govnih.gov

Key applications of AI and ML in this context include:

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.govdoaj.org

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, accelerating the identification of promising lead candidates. nih.govcrimsonpublishers.com

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net

QSAR Modeling: Machine learning can be used to develop robust QSAR models that predict the biological activity of compounds based on their chemical structure. nih.govnih.gov

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with the discovery and development of next-generation this compound-based therapeutics. mdpi.comnih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide?

  • Methodology : The synthesis typically involves bromination of a coumarin precursor followed by acetylation. For example, bromination at the 6-position of 2-oxo-2H-chromen-3-yl derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF). Subsequent acetylation with acetyl chloride in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions yields the acetamide moiety. Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical to isolate the product .

Q. How is the compound characterized structurally in experimental settings?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the substitution pattern and acetamide group. For instance, the acetamide methyl group typically appears as a singlet near δ 2.1–2.3 ppm in ¹H NMR, while the carbonyl signal (C=O) resonates at ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with bromine .

Q. What solvent systems are optimal for recrystallization of this compound?

  • Methodology : Ethyl acetate/hexane mixtures are commonly used for recrystallization due to moderate polarity. For derivatives with poor solubility, gradient elution (e.g., 0–8% methanol in dichloromethane) via column chromatography improves purity .

Advanced Research Questions

Q. How does the bromine substituent influence tautomeric equilibria in this compound?

  • Methodology : The bromine atom at position 6 increases electron-withdrawing effects, stabilizing the keto-amino tautomer over the enol form. This can be quantified via UV-Vis spectroscopy in solvents of varying polarity or by calculating tautomeric equilibrium constants (Kₜ) using density functional theory (DFT). Experimental ¹H NMR shifts (e.g., absence of enolic proton signals) and theoretical shielding constants (GIAO method) corroborate tautomer dominance .

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

  • Methodology : Bromine’s high electron density causes strong absorption effects, requiring data correction (e.g., multi-scan absorption methods). Software like SHELXL is used for refinement, leveraging constraints for anisotropic displacement parameters. Twinning or disorder in the acetamide group may necessitate alternative space group assignments or the use of WinGX for graphical validation of hydrogen bonding networks .

Q. How do experimental NMR chemical shifts compare with computational predictions?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G(d)) predict shielding constants, which are converted to chemical shifts using reference standards (e.g., TMS). Discrepancies >0.5 ppm in ¹H NMR often arise from solvent effects or intermolecular interactions not modeled in simulations. Adjusting solvent parameters (e.g., PCM model for DMSO) improves correlation .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodology :

  • 2D NMR Techniques : COSY and HMQC identify coupling networks to distinguish overlapping signals.
  • X-ray Crystallography : Absolute configuration confirmation resolves ambiguities in NOESY or ROESY data.
  • Theoretical Validation : Comparing experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT vibrational frequencies validates tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.